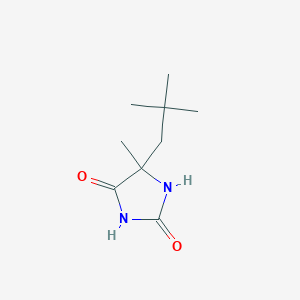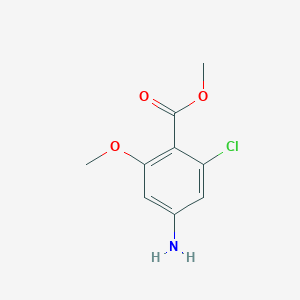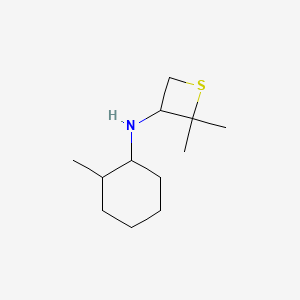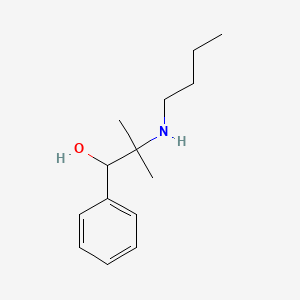
5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-neopentylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C9H16N2O2. This compound is part of the imidazolidine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of 5-Methyl-5-neopentylimidazolidine-2,4-dione makes it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-neopentylimidazolidine-2,4-dione typically involves the reaction of neopentylamine with methyl isocyanate, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of 5-Methyl-5-neopentylimidazolidine-2,4-dione may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-5-neopentylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
5-Methyl-5-neopentylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-5-neopentylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in target cells. For example, it has been shown to inhibit tankyrase enzymes, which play a role in the Wnt/β-catenin signaling pathway. This inhibition can lead to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- 5-Methyl-5-propylimidazolidine-2,4-dione
- 1-Methyl-5,5-diphenylimidazolidine-2,4-dione
- 5-Methyl-5-(4-oxo-3H-quinazolin-2-yl)imidazolidine-2,4-dione
Comparison: Compared to these similar compounds, 5-Methyl-5-neopentylimidazolidine-2,4-dione exhibits unique properties due to the presence of the neopentyl group. This structural feature enhances its stability and reactivity, making it a more versatile compound for various applications. Additionally, its inhibitory effects on specific enzymes are more pronounced, providing a distinct advantage in therapeutic research .
Propriétés
Numéro CAS |
5394-33-2 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
5-(2,2-dimethylpropyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O2/c1-8(2,3)5-9(4)6(12)10-7(13)11-9/h5H2,1-4H3,(H2,10,11,12,13) |
Clé InChI |
XHPQUJCLPZSASW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC(=O)N1)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)


![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12939497.png)

![(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12939514.png)
![N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide](/img/structure/B12939517.png)



![6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine](/img/structure/B12939539.png)
